molecular formula C24H22FN3O B11474999 N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide

N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide

Cat. No.: B11474999
M. Wt: 387.4 g/mol
InChI Key: WSJFCDYGXNOIIF-UHFFFAOYSA-N
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Description

N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE: is a complex organic compound that features a benzodiazole core, a fluorophenyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: This step involves the alkylation of the benzodiazole core with a 4-fluorobenzyl halide under basic conditions.

    Attachment of the Phenylacetamide Moiety: The final step involves the reaction of the intermediate with phenylacetyl chloride in the presence of a base to form the desired amide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the amide moiety, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide or amines can be employed under elevated temperatures.

Major Products:

    Oxidation: Oxidized benzodiazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its interactions with enzymes and receptors.
  • Potential use as a probe in biochemical assays.

Medicine:

  • Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
  • Studied for its binding affinity to various biological targets.

Industry:

  • Potential applications in the development of new materials with specific properties.
  • Used in the synthesis of intermediates for pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE exerts its effects involves its interaction with specific molecular targets. The benzodiazole core is known to interact with various receptors in the central nervous system, potentially modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the phenylacetamide moiety can participate in hydrogen bonding with target proteins.

Comparison with Similar Compounds

  • N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE
  • N-(2-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE
  • N-(2-{1-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE

Uniqueness: The presence of the fluorophenyl group in N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE distinguishes it from its analogs, potentially offering unique pharmacokinetic properties and binding affinities. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C24H22FN3O

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenylacetamide

InChI

InChI=1S/C24H22FN3O/c25-20-12-10-19(11-13-20)17-28-22-9-5-4-8-21(22)27-23(28)14-15-26-24(29)16-18-6-2-1-3-7-18/h1-13H,14-17H2,(H,26,29)

InChI Key

WSJFCDYGXNOIIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Origin of Product

United States

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